molecular formula C16H16N2O4 B5831564 N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5831564
M. Wt: 300.31 g/mol
InChI Key: NZMKLQXYBHLWQM-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a nitro group, and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-methoxy-5-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 2-hydroxy-5-nitrophenyl-2-(4-methylphenyl)acetamide.

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)-2-(4-methylphenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
  • Potential use as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of novel materials with specific properties, such as polymers or coatings.
  • Explored for its potential use in agricultural chemicals or dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2-hydroxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical and biological properties.

    N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring, which may affect its steric and electronic properties.

Uniqueness: N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide is unique due to the specific combination of functional groups it possesses. The presence of both a methoxy and a nitro group on the aromatic ring, along with a methyl-substituted phenyl group, provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-10-13(18(20)21)7-8-15(14)22-2/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMKLQXYBHLWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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